1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,4,4-trifluoro-3,3-dihydroxy-2-hydroxyimino-1-R-butan-1-ones or 2-hydroxyimino-1,3-diketones with methylhydrazine . The reaction conditions often require an acidic catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
- 1-methyl-4-(difluoromethyl)-1H-pyrazol-5-amine
- 1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-amine
Uniqueness
1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The trifluoromethyl group significantly enhances the compound’s stability and reactivity, making it a valuable tool in various applications .
Properties
CAS No. |
2283983-16-2 |
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Molecular Formula |
C5H6F3N3 |
Molecular Weight |
165.1 |
Purity |
95 |
Origin of Product |
United States |
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